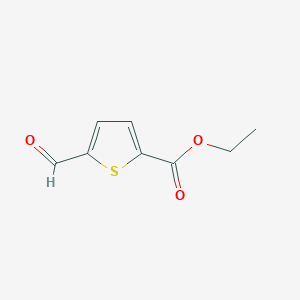

Ethyl 5-formylthiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPZQIYCDXHRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444987 | |

| Record name | Ethyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67808-65-5 | |

| Record name | Ethyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-formylthiophene-2-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5-formylthiophene-2-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond surface-level data to explore the compound's synthesis, reactivity, and practical applications, emphasizing the causal relationships that underpin its synthetic utility.

Compound Overview and Significance

This compound (CAS No. 31167-35-6) is a bifunctional thiophene derivative featuring both an electron-withdrawing aldehyde (formyl) group and an ethyl ester group. This specific arrangement of functional groups on the thiophene scaffold makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The electron-deficient nature of the thiophene ring, coupled with the distinct reactivity of the aldehyde and ester moieties, allows for a wide range of selective chemical transformations.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The properties of this compound are well-defined, ensuring its reliable identification and use in synthetic protocols.

Physical and Chemical Properties

The compound's key physical and chemical identifiers are summarized below. These properties are essential for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃S | |

| Molecular Weight | 184.21 g/mol | |

| Appearance | Light yellow to yellow crystalline powder or solid | |

| Melting Point | 76-81 °C | |

| Boiling Point | 124-126 °C at 1.5 mmHg | |

| Solubility | Soluble in chloroform, dichloromethane, and other common organic solvents. | |

| CAS Number | 31167-35-6 |

Spectroscopic Signature

The spectroscopic data provides an unambiguous fingerprint for the molecule. The following data represents typical values observed in laboratory settings.

-

¹H NMR (Proton Nuclear Magnetic Resonance): (CDCl₃, 400 MHz) δ (ppm): 9.91 (s, 1H, -CHO), 7.85 (d, J=4.0 Hz, 1H, thiophene-H), 7.75 (d, J=4.0 Hz, 1H, thiophene-H), 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.41 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

-

Expert Insight: The two doublets at 7.85 and 7.75 ppm are characteristic of the two protons on the thiophene ring, with their coupling constant (J=4.0 Hz) confirming their ortho relationship. The singlet at 9.91 ppm is a definitive signal for the aldehyde proton.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): (CDCl₃, 101 MHz) δ (ppm): 182.5 (-CHO), 161.0 (C=O, ester), 145.2, 142.9, 135.8, 134.7 (thiophene carbons), 61.9 (-OCH₂), 14.3 (-CH₃).

-

IR (Infrared) Spectroscopy: ν (cm⁻¹): ~1720-1700 (C=O stretch, ester), ~1680-1660 (C=O stretch, aldehyde), ~1250 (C-O stretch).

-

Expert Insight: The presence of two distinct carbonyl peaks is a key diagnostic feature, allowing for easy differentiation between the ester and aldehyde functionalities during reaction monitoring.

-

Synthesis and Reaction Workflow

The most common and efficient laboratory-scale synthesis of this compound is the Vilsmeier-Haack formylation of ethyl thiophene-2-carboxylate. This method is reliable and provides good yields.

Vilsmeier-Haack Reaction: Mechanism and Protocol

The reaction proceeds by creating the Vilsmeier reagent, an electrophilic iminium species, from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reagent then attacks the electron-rich C5 position of the thiophene ring, followed by hydrolysis to yield the aldehyde.

Step-by-Step Laboratory Protocol:

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve ethyl thiophene-2-carboxylate in a suitable solvent (e.g., 1,2-dichloroethane) and add it dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH 7-8 is achieved. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Vilsmeier-Haack synthesis.

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this molecule stems from the orthogonal reactivity of its functional groups. A chemist can selectively target one group while leaving the other intact for subsequent transformations.

Reactions at the Formyl (Aldehyde) Group

The aldehyde is the most reactive site for nucleophilic attack and is a gateway to a vast array of chemical structures.

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid (ethyl 5-carboxythiophene-2-carboxylate) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Selective reduction to the alcohol (ethyl 5-(hydroxymethyl)thiophene-2-carboxylate) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) forms C-N bonds, yielding various amine derivatives.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.

-

Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates) provides a route to α,β-unsaturated systems.

Reactions at the Ester Group

The ester is less reactive than the aldehyde and typically requires more forcing conditions to react.

-

Hydrolysis: Can be hydrolyzed to the carboxylic acid (5-formylthiophene-2-carboxylic acid) under basic (e.g., NaOH, LiOH) or acidic conditions.

-

Amidation: Direct reaction with amines to form amides is possible but often requires high temperatures. A more common strategy is to first hydrolyze the ester to the acid and then couple it with an amine using standard peptide coupling reagents (e.g., EDC, HATU).

Reactivity Map

This diagram visualizes the primary reaction pathways available from the core scaffold.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Materials Science

This compound is not an end product but a critical starting material. Its derivatives have shown significant potential in various fields.

-

Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors for oncology, antiviral agents, and novel antibacterial compounds. The thiophene ring acts as a stable bioisostere for a phenyl ring, often improving metabolic stability and cell permeability.

-

Materials Science: It is used to construct conjugated polymers and organic dyes. The thiophene unit is an excellent electron-rich component for organic electronics, finding use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. It is known to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

-

This compound, PubChem CID 243048, National Center for Biotechnology Information. [Link]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 5-Formylthiophene-2-carboxylate

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the principles and practices involved in the structural elucidation of ethyl 5-formylthiophene-2-carboxylate. This document emphasizes the synergistic use of modern analytical techniques to build a cohesive and validated understanding of the molecule's architecture.

Introduction: The Significance of Structural Certainty

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its thiophene core, substituted with both an electron-withdrawing formyl group and an ethyl ester, creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation, ensuring the reliability of experimental data and the successful development of new chemical entities. This guide will detail the multi-faceted analytical approach required to confidently elucidate its structure.

The Analytical Triad: NMR, IR, and Mass Spectrometry

The structure of an organic molecule is a puzzle, and no single technique provides all the pieces. A robust elucidation strategy relies on the convergence of data from multiple orthogonal techniques. For this compound, the core analytical methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Each provides a unique window into the molecular structure, and together they create a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the electronic environment of each part of the molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR (¹H NMR) provides information on the number of different types of protons, their relative numbers, their electronic environments, and the connectivity between them.

Expected ¹H NMR Spectrum:

Based on the structure of this compound and data from closely related analogs, the following proton signals are predicted in a deuterated chloroform (CDCl₃) solvent.[2]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift |

| ~9.90 | Singlet | 1H | Aldehyde proton (-CHO) | The strong deshielding effect of the carbonyl group and the aromatic thiophene ring shifts this proton significantly downfield. |

| ~7.85 | Doublet | 1H | Thiophene H4 | This proton is deshielded by the adjacent electron-withdrawing ester group and the anisotropic effect of the ring. |

| ~7.70 | Doublet | 1H | Thiophene H3 | This proton is deshielded by the adjacent electron-withdrawing formyl group and the ring's aromaticity. |

| ~4.40 | Quartet | 2H | Methylene protons (-OCH₂CH₃) | These protons are adjacent to an electronegative oxygen atom, shifting them downfield. The quartet splitting is due to coupling with the three neighboring methyl protons. |

| ~1.40 | Triplet | 3H | Methyl protons (-OCH₂CH₃) | These protons are in a typical alkyl region. The triplet splitting is due to coupling with the two neighboring methylene protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Spectrum:

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are as follows, with assignments informed by data from analogous thiophene derivatives.[2]

| Chemical Shift (δ) (ppm) | Assignment | Causality Behind the Chemical Shift |

| ~183 | Aldehyde Carbonyl (C=O) | The carbon of the formyl group is highly deshielded due to the direct attachment of an electronegative oxygen atom. |

| ~162 | Ester Carbonyl (C=O) | The ester carbonyl carbon is also significantly deshielded, though typically less so than an aldehyde carbonyl. |

| ~145 | Thiophene C5 | This carbon is attached to the electron-withdrawing formyl group, causing a downfield shift. |

| ~140 | Thiophene C2 | This carbon is attached to the electron-withdrawing ester group, resulting in a downfield shift. |

| ~136 | Thiophene C3 or C4 | These carbons are part of the aromatic ring and their shifts are influenced by the substituents. |

| ~134 | Thiophene C3 or C4 | |

| ~62 | Methylene Carbon (-OCH₂) | The carbon of the methylene group is deshielded by the adjacent oxygen atom. |

| ~14 | Methyl Carbon (-CH₃) | The methyl carbon is in a typical upfield alkyl region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Spectral width: 0-220 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expected IR Absorption Bands:

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100 | Medium | Aromatic C-H | Stretch |

| ~2980 | Medium | Aliphatic C-H | Stretch |

| ~2850, ~2750 | Weak-Medium | Aldehyde C-H | Stretch (Fermi doublet) |

| ~1720 | Strong, Sharp | Ester C=O | Stretch |

| ~1680 | Strong, Sharp | Aldehyde C=O | Stretch |

| ~1550-1450 | Medium | C=C | Aromatic Ring Stretch |

| ~1250 | Strong | C-O | Ester Stretch |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a solution cell.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Data Analysis: Record the spectrum and identify the major absorption bands. Compare the observed frequencies with correlation tables to assign the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers further clues about its structure.

Expected Mass Spectrum:

For this compound (Molecular Weight: 184.21 g/mol ), the following key fragments are anticipated in an electron ionization (EI) mass spectrum:

| m/z | Proposed Fragment | Plausible Fragmentation Pathway |

| 184 | [M]⁺ | Molecular ion |

| 155 | [M - CHO]⁺ | Loss of the formyl radical |

| 139 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 111 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate radical |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the observed masses and the known structure.

Synthesis of Spectroscopic Data: A Cohesive Structural Proof

The true power of this multi-technique approach lies in the convergence of the data. The molecular weight from MS confirms the elemental composition. The functional groups identified by IR (aldehyde, ester, thiophene ring) are consistent with the proposed structure. The ¹H and ¹³C NMR spectra then provide the detailed map of the carbon-hydrogen framework, confirming the precise arrangement of these functional groups and the substitution pattern on the thiophene ring.

Figure 1. Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the careful acquisition and interpretation of data from a suite of complementary analytical techniques. By integrating the insights from NMR, IR, and Mass Spectrometry, a confident and unambiguous assignment of the molecular structure can be achieved. This foundational knowledge is paramount for the advancement of research and development efforts that utilize this versatile chemical entity.

Figure 2. Chemical structure of this compound.

References

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Akhileshwari, P., Kiran, K. R., Sridhar, M. A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

Sources

Physical and chemical properties of substituted thiophenes

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its status as a privileged scaffold in drug design.[1][3] The functionalization of the thiophene nucleus with various substituents profoundly alters its physical and chemical characteristics, including reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive exploration of the physical and chemical properties of substituted thiophenes, offering insights into structure-property relationships and their implications for research and development.

The Thiophene Core: A Foundation of Aromaticity and Reactivity

Thiophene is an aromatic heterocycle, a property derived from the delocalization of six π-electrons over the five-membered ring, in accordance with Hückel's rule.[4][5] The sulfur atom contributes a lone pair of electrons to the aromatic system, which influences the ring's electron density and reactivity.[4][6] Thiophene is more reactive than benzene in electrophilic substitution reactions, a consequence of the electron-rich nature of the ring.[4][7][8]

Electronic Structure and Aromaticity

The aromaticity of thiophene is a key determinant of its chemical behavior. While less aromatic than benzene, it exhibits significant aromatic character.[9] The sulfur atom's ability to participate in resonance, including the potential involvement of its 3d orbitals, leads to a number of possible resonance structures.[4] This delocalization of electrons results in a planar structure with distinct bond angles and lengths. The C-S bond angle is approximately 93°, with C-C-S angles around 109°, and the remaining C-C-C angles at about 114°.[9]

Basicity and Acidity

The Influence of Substituents on Physical Properties

The introduction of substituents onto the thiophene ring dramatically modifies its physical properties. These changes are critical in the fields of drug discovery, where properties like solubility and lipophilicity are paramount, and in materials science, where electronic properties are tailored for specific applications.[11]

Electronic Effects: Inductive and Resonance Contributions

Substituents exert their influence through a combination of inductive and resonance effects.[12][13]

-

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NR2) groups increase the electron density of the thiophene ring. They activate the ring towards electrophilic substitution.[14]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-COR) decrease the electron density of the ring. They deactivate the ring towards electrophilic attack but can facilitate nucleophilic substitution.[14][15]

These electronic effects can be quantified and predicted using the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants for substituted aromatic systems.[16][17][18] Studies have shown that the Hammett equation can be successfully applied to substituted thiophenes, with α-substituted thiophenes often correlating with the σ constants used for para-substituted benzene derivatives.[16][18]

Steric Effects

The size and position of substituents can sterically hinder the approach of reagents to the thiophene ring. This is particularly important in reactions involving the positions adjacent to a bulky substituent. In medicinal chemistry, steric shielding can be intentionally introduced to protect a metabolically labile site on a drug molecule.[19]

The Chemical Reactivity of Substituted Thiophenes

Substituents not only modulate the rate of reaction but also direct the position of subsequent chemical transformations on the thiophene ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the hallmark reaction of thiophene and its derivatives.[4][6] The reaction proceeds via the attack of an electrophile on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex.[6] Substitution preferentially occurs at the C2 (α) position, as the positive charge in the intermediate can be more effectively delocalized onto the sulfur atom.[4][20][21] If the C2 and C5 positions are blocked, substitution can occur at the C3 (β) position.[4]

-

Activating Groups: Electron-donating groups at the C2 or C3 position generally direct incoming electrophiles to the vacant α-position (C5).

-

Deactivating Groups: Electron-withdrawing groups at the C2 position typically direct incoming electrophiles to the C4 or C5 position, depending on the specific group and reaction conditions.[22]

| Reaction | Reagents | Typical Product(s) |

| Nitration | HNO3/H2SO4 | 2-Nitrothiophene, 3-Nitrothiophene |

| Halogenation | Br2, Cl2, I2 | 2-Halothiophene, 2,5-Dihalothiophene |

| Sulfonation | H2SO4 | Thiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | 2-Acetylthiophene |

Table 1: Common Electrophilic Substitution Reactions of Thiophene.[6][9]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.[23][24][25] The reaction proceeds through a Meisenheimer-like intermediate.[24][26] The presence of a good leaving group, such as a halogen, is also necessary. Polychlorinated thiophenes can undergo SNAr, but the conditions often need to be carefully optimized.[26]

Metalation

The protons on the thiophene ring, particularly at the C2 and C5 positions, can be abstracted by strong bases such as organolithium reagents (e.g., n-butyllithium) or lithium amide bases like LDA.[27][28][29] This deprotonation, or metalation, generates a thienyllithium or other organometallic species that are powerful nucleophiles.[9][30] These intermediates can then react with a wide range of electrophiles to introduce various functional groups onto the thiophene ring.[28][30] This is a highly versatile method for the synthesis of polysubstituted thiophenes.[27][28][29]

This protocol describes the selective metalation of 3-bromothiophene at the C2 position followed by quenching with an electrophile, a common strategy in the synthesis of 3,2-disubstituted thiophenes.

-

Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Addition of Electrophile: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.1 eq) dropwise to the solution, again maintaining a low temperature.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Spectroscopic Properties of Substituted Thiophenes

The spectroscopic properties of substituted thiophenes are instrumental in their characterization and in understanding their electronic structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the thiophene ring are sensitive to the electronic effects of substituents. In ¹H NMR, the α-protons typically resonate at a lower field than the β-protons. Electron-donating groups will generally cause an upfield shift, while electron-withdrawing groups will cause a downfield shift of the ring protons.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of thiophene derivatives are influenced by the extent of conjugation and the nature of the substituents. Electron-donating and electron-withdrawing groups that extend the conjugated system can lead to a bathochromic (red) shift in the absorption maximum.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present on the thiophene ring. Characteristic C-H, C=C, and C-S stretching and bending vibrations can be observed.

Synthesis of Substituted Thiophenes

A variety of synthetic methods are available for the preparation of substituted thiophenes, which can be broadly classified into two categories: ring-formation syntheses and the functionalization of a pre-formed thiophene ring.[31]

Ring-Formation Methods

-

Paal-Knorr Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P4S10) or Lawesson's reagent.[31]

-

Gewald Synthesis: A versatile method for the synthesis of 2-aminothiophenes from an α-cyano ketone, an active methylene compound, and elemental sulfur.[3]

-

Fiesselmann Synthesis: This method provides access to β-substituted thiophenes.[19][31]

-

Other Methods: Numerous other methods exist, including those involving the cyclization of alkynols with elemental sulfur.[32][33]

This protocol outlines the synthesis of a 2,5-disubstituted thiophene from a 1,4-dicarbonyl compound.

-

Setup: In a round-bottom flask equipped with a reflux condenser, prepare a mixture of the 1,4-dicarbonyl compound (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene (0.5 M).

-

Heating: Heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion (typically 1-4 hours), cool the reaction mixture to room temperature.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to yield the desired substituted thiophene.

Functionalization of Pre-formed Thiophene Rings

As discussed previously, electrophilic substitution, nucleophilic substitution, and metalation are powerful tools for the functionalization of an existing thiophene ring.

Applications in Drug Discovery and Materials Science

The unique properties of substituted thiophenes have led to their widespread use in various scientific disciplines.

-

Medicinal Chemistry: Thiophene is a bioisostere of benzene, meaning it can often replace a phenyl group in a drug molecule to improve potency, selectivity, or pharmacokinetic properties.[1][34] Numerous FDA-approved drugs contain a thiophene moiety, including the antiplatelet agent clopidogrel and the antibiotic ticarcillin.[1][2] Substituted thiophenes exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][35][36][37]

-

Materials Science: Polythiophenes and oligothiophenes are important classes of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and field-effect transistors (FETs).[11] The electronic properties of these materials can be finely tuned by altering the substituents on the thiophene rings.[11]

Conclusion

The physical and chemical properties of substituted thiophenes are a rich and complex subject with profound implications for both fundamental and applied research. A thorough understanding of how substituents influence the electronic structure, reactivity, and physical characteristics of the thiophene ring is essential for the rational design of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic versatility of the thiophene nucleus, coupled with its unique properties, ensures that it will remain a critical scaffold in chemical science for the foreseeable future.

References

-

Li, J., Liu, Y., Chen, Z., Li, J., Li, J., Ji, X., Chen, L., Huang, Y., Liu, Q., & Li, Y. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3555–3566. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC. Retrieved from [Link]

-

Skácel, J., Dracínský, M., & Janeba, Z. (2020). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(1), 453–463. [Link]

-

Alunni, S., Clementi, S., Ebert, C., Linda, P., Musumarra, G., Sjöström, M., & Wold, S. (1985). Use of the Hammett equation in substituted thiophenes. Journal of the Chemical Society, Perkin Transactions 2, (4), 485-490. [Link]

-

Skácel, J., Dracínský, M., & Janeba, Z. (2020). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(1), 453–463. [Link]

-

Domingo, L. R., & Pérez, P. (2018). Nucleophilic Substitution of Thiophene Derivatives. Molecules, 23(7), 1729. [Link]

-

Skácel, J., Dracínský, M., & Janeba, Z. (2020). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(1), 453–463. [Link]

-

Kumar, P., & Kumar, R. (2015). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. BioMed Research International, 2015, 872782. [Link]

-

Gevorgyan, V., & Kurandina, D. (2024). Fully Substituted Thiophene Synthesis via (3 + 2) with Thiadiazoles. The Journal of Organic Chemistry. [Link]

-

Química Orgánica.org. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan. Retrieved from [Link]

-

Klasinc, L., Sabljić, A., & Mihalić, Z. (1985). Substitution Effects on Electronic Structure of Thiophene. Zeitschrift für Naturforschung B, 40(9), 1214-1218. [Link]

-

Beňo, A., Krutošíková, A., Fišera, Ľ., & Frimm, R. (1973). Electrophilic Substitution of Thiophene and its Derivatives. Collection of Czechoslovak Chemical Communications, 38(11), 3295-3304. [Link]

-

Alam, M. S., Al-Rashida, M., & Hameed, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 17-43. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

-

ResearchGate. (2014). Can we use the hammett equation for all conjugated structures or its just for benzene rings?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Inoue, T., Kuwayama, A., Okano, K., Horie, M., & Mori, A. (2022). Generation of Sodium-Thiophene Species with Metal Amide-Free Approach Toward Polythiophene Synthesis by Cross-Coupling Polymerization. Asian Journal of Organic Chemistry, 11(8), e202200253. [Link]

-

Brainly.in. (2023). explain electrophilic substitution reaction in thiophene. Retrieved from [Link]

-

Puterová, Z., & Krutošíková, A. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Acta Chimica Slovaca, 3(1), 69-79. [Link]

-

Puterová, Z., & Krutošíková, A. (2010). Applications substituted 2-aminothiophenes in drug design. Acta Chimica Slovaca, 3(1), 69-79. [Link]

-

Fringuelli, F., Marino, G., & Taticchi, A. (1971). Linear Free Energy Relationships in the Furan and Thiophene Ring Systems. Journal of the Chemical Society B: Physical Organic, 1595-1598. [Link]

-

Alunni, S., Clementi, S., Ebert, C., Linda, P., Musumarra, G., Sjöström, M., & Wold, S. (1985). Use of the Hammett equation in substituted thiophenes. Journal of the Chemical Society, Perkin Transactions 2, 485-490. [Link]

-

Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 848-851. [Link]

-

Murray, K. A., Holmes, A. B., Moratti, S. C., Pichler, K., Greenham, N. C., & Friend, R. H. (1995). Substituted polythiophenes: effect of substituent and regiochemistry on physical properties. Synthetic Metals, 69(1-3), 395-396. [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophene. Retrieved from [Link]

-

Angelici, R. J. (1998). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Accounts of Chemical Research, 31(9), 543-551. [Link]

-

Gregory, P. (2006). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Topics in Current Chemistry, 261, 1-30. [Link]

-

Gyan Sanchay. (n.d.). THIOPHENE. Retrieved from [Link]

-

Gündüz, N., & Kiliç, E. (1989). Acid-base equilibria of some N-substituted thiophene-2-carboxamidoximes in non-aqueous media. Journal of the Chemical Society, Perkin Transactions 2, (8), 1275-1277. [Link]

-

YouTube. (2021). Reactivity of Furan, Pyrrole and Thiophene. Retrieved from [Link]

-

Soliman, S. M., & El-Nahas, A. M. (2017). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Structural Chemistry, 28(5), 1469-1478. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Apasery, M. A. (2020). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 1-15. [Link]

-

Hartough, H. D. (1950). 3-Substituted Thiophenes. I. Journal of the American Chemical Society, 72(5), 2011-2012. [Link]

-

Campomanes, P., & Ciofini, I. (2018). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 6, 321. [Link]

-

YouTube. (2021). Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507. Retrieved from [Link]

-

Scribd. (n.d.). Thiophene: Structure, Properties, Reactions. Retrieved from [Link]

-

Gronowitz, S. (1972). THIOPHENE AND ITS DERIVATIVES. In Comprehensive Organic Chemistry (Vol. 4, pp. 1-136). Elsevier. [Link]

-

YouTube. (2021). Basicity and Acidic Character of Pyrrole, Furan and Thiophene - II. Retrieved from [Link]

-

Gronowitz, S. (2008). Physical Properties of Thiophene Derivatives. In The Chemistry of Heterocyclic Compounds: Thiophene and Its Derivatives (Vol. 44, pp. 1-134). John Wiley & Sons. [Link]

-

Quora. (2017). What is the acidity order of thiophene pyrrole and furan?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. scribd.com [scribd.com]

- 6. brainly.in [brainly.in]

- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 8. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 9. Thiophene - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 14. researchgate.net [researchgate.net]

- 15. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]

- 16. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study | Semantic Scholar [semanticscholar.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 24. researchgate.net [researchgate.net]

- 25. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Thiophene synthesis [organic-chemistry.org]

- 34. nbinno.com [nbinno.com]

- 35. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. tandfonline.com [tandfonline.com]

The Ascendant Role of Functionalized Thiophenes in Modern Drug Discovery: A Technical Guide for Researchers

Foreword: The Enduring & Evolving Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that, through their unique physicochemical properties, demonstrate a remarkable capacity for interacting with a diverse array of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a testament to this concept. Its journey from a constituent of coal tar to a cornerstone of numerous FDA-approved therapeutics is a narrative of versatility and untapped potential. This guide is crafted for the discerning researcher and drug development professional, offering an in-depth exploration of the biological prowess of functionalized thiophenes. We will delve into the causality behind their synthesis, the intricacies of their mechanisms of action, and the critical structure-activity relationships that govern their therapeutic efficacy.

The Thiophene Core: A Foundation for Pharmacological Diversity

The thiophene nucleus is more than a mere structural component; its electronic and steric properties are pivotal to its biological activity. As a bioisostere of the benzene ring, it offers a similar aromatic character while introducing a heteroatom that can engage in unique interactions with biological macromolecules. This, coupled with its relative ease of functionalization at multiple positions, has established it as a highly adaptable scaffold in drug design.[1]

A testament to its therapeutic value is the significant number of thiophene-containing drugs that have received FDA approval, ranking it as the fourth most common heterocyclic scaffold in small-molecule pharmaceuticals.[2][3] These approved drugs span a wide range of therapeutic areas, from anti-inflammatory agents and cardiovascular medications to anticancer and antimicrobial therapies, underscoring the broad biological relevance of this remarkable heterocycle.[2][3]

Table 1: FDA-Approved Drugs Featuring a Thiophene Moiety

| Drug Name | Therapeutic Class | Mechanism of Action (Simplified) |

| Prasugrel | Antiplatelet | Irreversible inhibitor of the P2Y12 ADP receptor.[2] |

| Tiotropium | Anticholinergic | Long-acting muscarinic antagonist for COPD.[2] |

| Olanzapine | Antipsychotic | Antagonist at dopamine and serotonin receptors.[4] |

| Dorzolamide | Antiglaucoma | Carbonic anhydrase inhibitor.[2] |

| Raltitrexed | Anticancer | Thymidylate synthase inhibitor.[2] |

| Cefoxitin | Antibiotic | Beta-lactam antibiotic that inhibits bacterial cell wall synthesis.[2] |

| Suprofen | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[2] |

Crafting Functionality: Strategic Synthesis of Thiophene Derivatives

The biological potential of a thiophene core is unlocked through precise functionalization. The choice of synthetic route is therefore not merely a matter of convenience but a strategic decision that dictates the accessible chemical space and, ultimately, the pharmacological profile of the resulting compounds.

Foundational Synthetic Strategies: The Gewald Reaction

Among the classical methods for constructing the thiophene ring, the Gewald reaction remains a cornerstone for its efficiency and versatility in generating 2-aminothiophenes.[5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[5] The resulting 2-aminothiophene scaffold is a critical starting point for a vast array of further functionalizations, making it a workhorse in medicinal chemistry programs.[5]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

Objective: To synthesize a 2-aminothiophene derivative via the Gewald reaction.

Materials:

-

Active methylene nitrile (e.g., malononitrile)

-

Carbonyl compound (e.g., cyclohexanone)

-

Elemental sulfur

-

Base (e.g., morpholine or diethylamine)

-

Solvent (e.g., ethanol or methanol)

-

Stir plate and magnetic stir bar

-

Round-bottom flask with reflux condenser

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the active methylene nitrile (1 equivalent) and the carbonyl compound (1 equivalent) in the chosen solvent.

-

Add elemental sulfur (1.1 equivalents) to the mixture.

-

While stirring, add the base (0.5 equivalents) dropwise. An exothermic reaction may be observed.

-

Attach the reflux condenser and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, washing with cold solvent to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization or column chromatography.

Causality: The choice of a mild organic base like morpholine is crucial for catalyzing the initial Knoevenagel condensation between the carbonyl and the active methylene nitrile, while also facilitating the subsequent ring closure with sulfur without promoting unwanted side reactions. The use of reflux provides the necessary activation energy for the reaction to proceed to completion.

A Spectrum of Biological Activities: From Inflammation to Infection

Functionalized thiophenes exhibit a remarkable breadth of biological activities, a direct consequence of their ability to be tailored to interact with a wide range of biological targets.[6][7]

Anti-inflammatory Potential

Thiophene derivatives have demonstrated significant anti-inflammatory properties, with several acting as potent inhibitors of key enzymes in the inflammatory cascade.[4][8]

Mechanism of Action: A primary mechanism of anti-inflammatory action for many thiophene-based compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][8] These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By blocking these pathways, thiophene derivatives can effectively reduce the cardinal signs of inflammation. Furthermore, some thiophenes have been shown to modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, often through the inhibition of the NF-κB signaling pathway.[7]

Caption: Mechanism of anti-inflammatory action of thiophene derivatives.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and functionalized thiophenes have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[5]

Mechanism of Action: The anticancer effects of thiophene derivatives are often multifactorial. Some compounds act as kinase inhibitors, targeting the signaling pathways that are dysregulated in cancer cells and lead to uncontrolled proliferation. Others have been shown to induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins.

Table 2: Anticancer Activity of Thiophene Derivatives against NCI-60 Cell Lines

| Compound | Mean Growth Percent (%) | Cell Line with Highest Sensitivity |

| RAA5 | -16.98 | Leukemia |

| RAA7 | 25.43 | Breast Cancer |

| Data adapted from Mishra et al. (2021).[5] |

Antimicrobial Efficacy

With the rise of antibiotic resistance, the need for new antimicrobial agents is urgent. Thiophene derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[9]

Mechanism of Action: One of the key mechanisms by which thiophene-based compounds exert their antimicrobial effects is by increasing the permeability of the bacterial cell membrane.[9] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death. Additionally, some thiophene derivatives have been shown to bind to and inhibit the function of essential bacterial proteins, such as outer membrane proteins (OMPs), further contributing to their bactericidal or bacteriostatic effects.[9]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of a thiophene derivative is not solely dependent on the presence of the thiophene ring but is intricately linked to the nature and position of its substituents. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

-

Influence of Substituents: The presence of electron-withdrawing or electron-donating groups on the thiophene ring can significantly impact the molecule's electronic properties and, consequently, its binding affinity for a biological target. For instance, the incorporation of amide and piperidinyl groups has been shown to be crucial for the antimicrobial activity of certain thiophene derivatives.[9]

-

Positional Isomerism: The position of substituents on the thiophene ring can dramatically alter the pharmacological profile of a compound. For example, in a series of anti-inflammatory thiophenes, substitution at the 2- and 5-positions was found to be more effective than substitution at other positions.[8]

A Practical Guide to Biological Evaluation

To ascertain the therapeutic potential of newly synthesized thiophene derivatives, a battery of well-established in vitro and in vivo assays is employed.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

Objective: To determine the cytotoxic effect of thiophene derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the thiophene compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for another 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of thiophene derivatives against pathogenic microorganisms.

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

In a 96-well microtiter plate, prepare serial dilutions of the thiophene compounds in a suitable broth medium.

-

Add the standardized inoculum to each well.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Navigating the Path Forward: Challenges and Future Horizons

While the biological potential of functionalized thiophenes is undeniable, there are challenges to be addressed in their development as therapeutic agents. One key consideration is their metabolic fate. The thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as thiophene S-oxides and epoxides, which can lead to hepatotoxicity.[10] Therefore, a thorough understanding of the metabolic profile of any new thiophene-based drug candidate is essential.

The future of thiophene-based drug discovery lies in the continued exploration of novel chemical space through innovative synthetic methodologies and the use of in silico tools for rational drug design. By combining synthetic chemistry, molecular modeling, and robust biological evaluation, the full therapeutic potential of this privileged scaffold can be realized, leading to the development of next-generation medicines for a wide range of human diseases.

References

-

Biological and Pharmacological Activity of Thiophene and its Derivatives - ResearchGate. Available from: [Link]

-

Biological Activities of Thiophenes - Encyclopedia.pub. Available from: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Available from: [Link]

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available from: [Link]

-

Thiophene-Based Compounds | Encyclopedia MDPI. Available from: [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. Available from: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Available from: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. Available from: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. Available from: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available from: [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-formylthiophene-2-carboxylate

Introduction

Ethyl 5-formylthiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring both an electron-withdrawing aldehyde and an ester group on a thiophene scaffold, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the identity of this compound in various applications. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by data from closely related thiophene derivatives.

Molecular Structure and Numbering

The structural framework and atom numbering scheme for this compound are essential for the unambiguous assignment of spectroscopic signals. The following diagram illustrates the conventional numbering used in this guide.

Caption: A simplified representation of a plausible mass spectrometry fragmentation pathway for this compound.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 184 would confirm the molecular weight of the compound.

-

Key Fragment Ions: The fragmentation pattern is dictated by the functional groups. Common fragmentation pathways include the loss of the formyl group (CHO, 29 Da) to give a peak at m/z 155, loss of the ethoxy group (OCH₂CH₃, 45 Da) resulting in a peak at m/z 139, and loss of the entire ethyl carboxylate group (COOCH₂CH₃, 73 Da) leading to a fragment at m/z 111.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols outline standard procedures for the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

2. Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

KBr Pellet (for solids):

-

Thoroughly grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

3. Mass Spectrometry (MS)

-

Electron Ionization (EI)-MS:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for a detailed structural analysis, confirming the presence of all key functional groups and the overall molecular architecture. This information is critical for researchers in ensuring the quality of their starting materials and intermediates, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Introduction: The Strategic Importance of Ethyl 5-formylthiophene-2-carboxylate

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 5-formylthiophene-2-carboxylate

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique bifunctional nature, featuring both an electrophilic aldehyde and a nucleophilically adaptable ester group on a thiophene scaffold, renders it an exceptionally versatile intermediate. This compound serves as a cornerstone in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. It is a precursor to novel pharmaceuticals, agrochemicals, and functional organic materials such as dyes and conducting polymers.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the causality behind the selection of starting materials and reaction conditions, offering field-proven insights to empower rational synthetic design and troubleshooting.

Primary Synthetic Pathway: Direct Formylation of Ethyl Thiophene-2-carboxylate

The most direct and industrially favored approach to this compound begins with the readily available and cost-effective starting material, Ethyl thiophene-2-carboxylate . The core of this strategy lies in the regioselective introduction of a formyl group onto the thiophene ring via electrophilic aromatic substitution.

The Vilsmeier-Haack Reaction: A Robust and Scalable Method

The Vilsmeier-Haack reaction is the preeminent method for this transformation. The thiophene ring is sufficiently electron-rich to undergo formylation, and the electron-withdrawing ester at the 2-position directs the incoming electrophile almost exclusively to the C5 position, which is the most nucleophilic site.

Mechanistic Rationale: The reaction proceeds via the formation of the "Vilsmeier reagent," a chloroiminium cation, generated in situ from a formamide derivative (typically N,N-dimethylformamide, DMF) and an activating agent.[1] Phosphorus oxychloride (POCl₃) is the most common activator due to its efficacy and moderate cost.

The chloroiminium ion is a potent electrophile that attacks the C5 position of the thiophene ring. The resulting intermediate is then hydrolyzed during aqueous workup to liberate the aldehyde and regenerate the DMF. The high regioselectivity is a key advantage, minimizing the need for complex purification steps to remove isomers.[1]

Caption: Vilsmeier-Haack formylation workflow.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system designed for reproducibility and high yield.

Reagents & Materials

| Compound | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Ethyl thiophene-2-carboxylate | 156.20 | 0.10 | 1.0 | 15.6 g |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.12 | 1.2 | 8.8 g (9.3 mL) |

| Phosphorus oxychloride (POCl₃) | 153.33 | 0.12 | 1.2 | 18.4 g (11.2 mL) |

| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 100 mL |

| Ice, Water, Sodium Bicarbonate, Brine, Anhydrous MgSO₄, Dichloromethane (DCM), Hexane, Ethyl Acetate |

Step-by-Step Methodology

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

-

Reagent Preparation: In the flask, dissolve Ethyl thiophene-2-carboxylate (1.0 eq) in 1,2-dichloroethane (100 mL). In the separate dropping funnel, add N,N-dimethylformamide (1.2 eq).

-

Formation of Vilsmeier Reagent: Cool the flask containing the thiophene solution to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The mixture may become viscous.

-

Addition of DMF: After the POCl₃ addition is complete, add the DMF from the dropping funnel dropwise at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (~100 g) portion-wise. This step is highly exothermic and releases HCl gas; ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

-

Neutralization & Extraction: Stir the quenched mixture vigorously for 30 minutes. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel.

-

Isolation: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine all organic layers, wash with water (50 mL) and then brine (50 mL).

-

Purification: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient, e.g., 9:1) to yield the pure product as a solid.

Alternative Synthetic Pathways and Starting Materials

While direct formylation is dominant, alternative strategies are valuable when specific precursors are more accessible or when orthogonal synthetic handles are required.

Route 2: Formylation via Organometallic Intermediates

This strategy relies on the conversion of a halogenated precursor into a highly nucleophilic organometallic species, which is then trapped with a formylating agent.

Starting Material: Ethyl 5-bromothiophene-2-carboxylate

This precursor is readily synthesized by the esterification of commercially available 5-bromothiophene-2-carboxylic acid.[2] The bromo-group serves as a precise handle for regioselective functionalization.

Methodology: Halogen-Metal Exchange and Formylation

-

Lithiation: The core of this method is a halogen-metal exchange reaction. Ethyl 5-bromothiophene-2-carboxylate is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to prevent side reactions. This quantitatively generates the 5-lithio-thiophene intermediate.

-

Formylation: The highly reactive organolithium species is then quenched by the addition of an electrophilic formyl source, most commonly DMF. The subsequent aqueous workup hydrolyzes the intermediate to yield the desired aldehyde.

Causality and Strategic Advantage: This route offers exquisite regiocontrol. It is particularly useful in multi-step syntheses where the C5 position needs to be functionalized late in the sequence or when the substrate is incompatible with the acidic and high-temperature conditions of the Vilsmeier-Haack reaction.

Caption: Lithiation-formylation pathway from a bromo-precursor.

Route 3: Oxidation of a Pre-installed C5 Substituent

This approach involves synthesizing the thiophene ring with a substituent at the C5 position that can be readily oxidized to an aldehyde.

Starting Material: Ethyl 5-(hydroxymethyl)thiophene-2-carboxylate

This alcohol precursor can be prepared through various methods, including the reduction of the target aldehyde itself or via other synthetic routes. Its value lies in its selective oxidation to the aldehyde.

Methodology: Selective Oxidation

The key to this route is the choice of a mild oxidizing agent that converts the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

-

Manganese Dioxide (MnO₂): This is a highly effective and selective reagent for oxidizing allylic and benzylic-type alcohols. The alcohol on the thiophene ring behaves similarly and can be cleanly oxidized with activated MnO₂ in a solvent like dichloromethane or chloroform.

-

Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP): These reagents are also standard choices for mild oxidation of primary alcohols to aldehydes and are compatible with the thiophene ring system.

Causality and Application: This route is most practical when the 5-hydroxymethyl derivative is a more accessible intermediate in a longer synthetic sequence. It provides an alternative to direct formylation, which can be beneficial if the substrate contains functional groups sensitive to Vilsmeier-Haack conditions.

Comparative Analysis of Synthetic Routes

The choice of starting material is fundamentally linked to the overall synthetic strategy, considering factors like cost, scale, safety, and the presence of other functional groups.

| Synthetic Route | Primary Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Vilsmeier-Haack | Ethyl thiophene-2-carboxylate | POCl₃, DMF | High (75-90%) | Cost-effective, scalable, high regioselectivity, one-pot procedure. | Harsh (acidic, high temp), requires handling of POCl₃. |

| Lithiation-Formylation | Ethyl 5-bromothiophene-2-carboxylate | n-BuLi, DMF | Good (60-80%) | Excellent regiocontrol, very mild conditions (-78 °C). | Requires cryogenic temperatures, stoichiometric use of pyrophoric n-BuLi, moisture-sensitive. |

| Alcohol Oxidation | Ethyl 5-(hydroxymethyl)thiophene-2-carboxylate | MnO₂, PCC, or DMP | High (>90%) | Very mild and selective conditions, avoids harsh formylating agents. | Starting material is less common and may require extra synthetic steps to prepare. |

Conclusion: A Strategic Choice of Starting Materials

The synthesis of this compound is a well-established process, yet the optimal choice of starting material and methodology is context-dependent. For large-scale, cost-driven production, the Vilsmeier-Haack formylation of Ethyl thiophene-2-carboxylate remains the undisputed standard. Its efficiency, scalability, and high yield provide a robust industrial process.

However, for intricate, multi-step syntheses in research and development, the alternative routes offer critical advantages. The lithiation-formylation of Ethyl 5-bromothiophene-2-carboxylate provides a powerful tool for late-stage functionalization under exceptionally mild conditions, preserving sensitive functional groups elsewhere in the molecule. Similarly, the oxidation of Ethyl 5-(hydroxymethyl)thiophene-2-carboxylate offers a gentle pathway when the alcohol precursor is readily available.

A thorough understanding of these primary and alternative routes, grounded in their mechanistic principles, empowers the modern chemist to select the most strategic and efficient pathway to this vital synthetic intermediate.

References

-

Google Patents. (1994). Process for production of 2-thiophene aldehydes. CA2108737A1. Available at: [1]

- Akhileshwari, P., Kiran, K.R., Sridhar, M.A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.

-